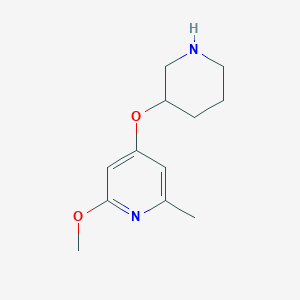
2-methoxy-6-methyl-4-(3-piperidinyloxy)Pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine is an organic compound with the molecular formula C12H18N2O2 It is a derivative of pyridine, featuring a methoxy group at the 2-position, a methyl group at the 6-position, and a piperidin-3-yloxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine typically involves the following steps:
Formation of the Pyridine Core: The pyridine core can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Methoxy and Methyl Groups: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base. The methyl group can be introduced through alkylation reactions.
Attachment of the Piperidin-3-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the pyridine ring with piperidin-3-ol.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the pyridine ring or the piperidin-3-yloxy group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophiles like amines can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield partially or fully reduced derivatives.
Scientific Research Applications
2-Methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The piperidin-3-yloxy group can enhance binding affinity and specificity, while the methoxy and methyl groups can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: Lacks the piperidin-3-yloxy and methyl groups, resulting in different chemical and biological properties.
3-Methoxypyridine: Similar to 2-methoxypyridine but with the methoxy group at the 3-position.
4-Methoxypyridine: Similar to 2-methoxypyridine but with the methoxy group at the 4-position.
Uniqueness
2-Methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine is unique due to the presence of the piperidin-3-yloxy group, which can significantly alter its chemical reactivity and biological activity compared to other methoxypyridine derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-methoxy-6-methyl-4-piperidin-3-yloxypyridine |
InChI |
InChI=1S/C12H18N2O2/c1-9-6-11(7-12(14-9)15-2)16-10-4-3-5-13-8-10/h6-7,10,13H,3-5,8H2,1-2H3 |
InChI Key |
JBYLEWXKQVBIDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)OC)OC2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















